Cas no 921860-79-9 (2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide)

2-{2-(4-Benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide is a synthetic organic compound featuring a quinoline core substituted with a benzylpiperidine moiety and an acetamide linker to a p-tolyl group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the benzylpiperidine pharmacophore. The quinoline-oxygen-acetamide architecture may enhance binding affinity and selectivity in biological systems. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery. The compound's stability and synthetic accessibility support its use in exploratory research for neuropharmacological applications.
2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide structure
921860-79-9 structure
商品名:2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide
CAS番号:921860-79-9
MF:C30H31N3O2
メガワット:465.586047410965
CID:5776455
PubChem ID:16826768

2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • AKOS024631798
    • 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide
    • 2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-methylphenyl)acetamide
    • F2255-0728
    • 921860-79-9
    • 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
    • 2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide
    • インチ: 1S/C30H31N3O2/c1-22-10-13-26(14-11-22)31-29(34)21-35-27-9-5-8-25-12-15-28(32-30(25)27)33-18-16-24(17-19-33)20-23-6-3-2-4-7-23/h2-15,24H,16-21H2,1H3,(H,31,34)
    • InChIKey: AMXBALCKCOLHIC-UHFFFAOYSA-N
    • ほほえんだ: O(CC(NC1C=CC(C)=CC=1)=O)C1=CC=CC2C=CC(=NC=21)N1CCC(CC2C=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 465.24162724g/mol
  • どういたいしつりょう: 465.24162724g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 650
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.6
  • トポロジー分子極性表面積: 54.5Ų

2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2255-0728-5mg
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2255-0728-20μmol
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2255-0728-10mg
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2255-0728-2μmol
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2255-0728-25mg
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2255-0728-3mg
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2255-0728-5μmol
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2255-0728-15mg
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2255-0728-30mg
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2255-0728-20mg
2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-methylphenyl)acetamide
921860-79-9 90%+
20mg
$99.0 2023-05-16

2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide 関連文献

2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamideに関する追加情報

Chemical Compound CAS No. 921860-79-9: A Comprehensive Overview

The compound with CAS No. 921860-79-9, known as 2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule combines a quinoline core, a piperidine ring, and an acetamide group, making it a complex yet intriguing structure for researchers.

The quinoline moiety in the molecule is a well-known heterocyclic aromatic compound that has been extensively studied for its biological activities. Quinoline derivatives are often associated with anti-inflammatory, antitumor, and antimicrobial properties. In this compound, the quinoline ring is substituted at the 8-position with an oxy group linked to an acetamide moiety, which introduces additional functional groups that could enhance bioavailability and target specificity.

The 4-benzylpiperidine group attached to the quinoline ring adds another layer of complexity to the molecule. Piperidine derivatives are commonly found in pharmaceuticals due to their ability to form hydrogen bonds and their compatibility with various biological systems. The benzyl substitution further increases the lipophilicity of the molecule, potentially improving its absorption and distribution properties.

Recent studies have focused on the pharmacokinetic profiles of this compound, revealing promising results in terms of bioavailability and metabolic stability. Researchers have employed advanced computational models to predict the molecule's behavior in vivo, which has provided valuable insights into its potential therapeutic applications.

In terms of therapeutic applications, this compound has shown potential in targeting various disease states, including cancer and inflammatory disorders. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in disease progression, making it a candidate for further drug development.

The synthesis of 2-{2-(4-benzylpiperidin-1-yl)quinolin-8-yloxy}-N-(4-methylphenyl)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of microwave-assisted synthesis has been reported to significantly improve reaction yields and reduce production time.

One of the most recent advancements in this area is the exploration of structure-activity relationships (SAR) for this compound class. By modifying substituents on the quinoline and piperidine rings, researchers have been able to fine-tune the molecule's pharmacological properties, leading to improved efficacy and reduced toxicity.

Moreover, the incorporation of an N-(4-methylphenyl)acetamide group introduces additional flexibility into the molecule's structure, allowing for enhanced interactions with target proteins. This feature has been particularly beneficial in optimizing the compound's selectivity for specific biological targets.

Looking ahead, there is significant interest in exploring the clinical potential of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this molecule through preclinical testing and into early-stage clinical trials.

In conclusion, CAS No. 921860-79-9 represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with its promising pharmacological properties, positions it as a strong candidate for future therapeutic interventions. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug development.

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